REACTION_CXSMILES
|
O.[Br:2][C:3]1[CH2:4][CH:5]2[C:10](=[C:11]([N+:13]([O-])=O)[CH:12]=1)[N:9]([C:16]([C:18](OCC)=[O:19])=[O:17])[CH:8]([CH2:23][C:24]([O:26][CH3:27])=[O:25])[CH2:7][CH2:6]2>CC(C)=O.[Cl-].[Cl-].[Cl-].[Ti+3]>[Br:2][C:3]1[CH:4]=[C:5]2[CH2:6][CH2:7][CH:8]([CH2:23][C:24]([O:26][CH3:27])=[O:25])[N:9]3[C:16](=[O:17])[C:18](=[O:19])[NH:13][C:11]([CH:12]=1)=[C:10]23 |f:3.4.5.6|
|
Name
|
6-bromo-2-methoxycarbonylmethyl-8-nitro-N-ethoxalyltetrahydroquinoline
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
BrC=1CC2CCC(N(C2=C(C1)[N+](=O)[O-])C(=O)C(=O)OCC)CC(=O)OC
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
670 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ca. 1 L
|
Type
|
ADDITION
|
Details
|
diluted with water (1 L)
|
Type
|
CUSTOM
|
Details
|
The precipitates formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=3N(C(C(NC3C1)=O)=O)C(CC2)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |